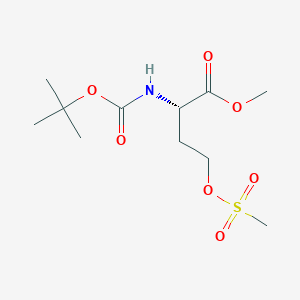

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate

Description

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate is a specialized amino acid derivative extensively utilized in peptide synthesis and organic chemistry. The compound features three critical functional groups:

- tert-Butoxycarbonyl (BOC): A widely used protective group for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid) .

- Methylsulfonyl (Mesyl) group: A strong electron-withdrawing group that enhances the reactivity of adjacent atoms, often serving as a leaving group in substitution reactions.

- Homoserine methyl ester: Homoserine, a non-proteinogenic amino acid with a four-carbon chain, differs from serine by an additional methylene group. The methyl ester facilitates solubility in organic solvents and participation in esterification or transesterification reactions.

This compound is typically synthesized through sequential protection and activation steps. For example, the BOC group is introduced to protect the amine, followed by sulfonylation of the hydroxyl group in homoserine. The methyl ester is then appended to the carboxylate moiety. Its applications span intermediates in solid-phase peptide synthesis (SPPS), precursors for heterocyclic compounds, and substrates for studying enzymatic activity .

Properties

Molecular Formula |

C11H21NO7S |

|---|---|

Molecular Weight |

311.35 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate |

InChI |

InChI=1S/C11H21NO7S/c1-11(2,3)19-10(14)12-8(9(13)17-4)6-7-18-20(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |

InChI Key |

QEXHEDPEWRFFGA-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCOS(=O)(=O)C)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOS(=O)(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate typically involves multiple steps:

Protection of the amino group: The amino group of homoserine is protected using di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonyl derivative.

Esterification: Finally, the carboxyl group is esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butoxycarbonyl group.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino derivatives.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

tert-Butoxycarbonyl Group: Acts as a protecting group for the amino group, preventing unwanted reactions during synthesis.

Methylsulfonyl Group: Provides a site for further chemical modifications and can influence the compound’s reactivity and solubility.

Ester Group: Can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Functional Groups and Reactivity

Key Observations :

- BOC vs. Methoxycarbonyl : The BOC group (acid-labile) offers orthogonal protection compared to methoxycarbonyl (base-sensitive), enabling sequential deprotection strategies in multi-step syntheses .

- Methylsulfonyl vs. Phenolic –OH: The methylsulfonyl group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic displacement reactions. In contrast, the phenolic –OH in BOC-Tyr-OMe is typically protected or modified post-synthesis.

- Ester Variants : Methyl esters (target compound) hydrolyze faster than tert-butyl esters (e.g., tert.-Butylisothiocyanato-(2-benzyl)-acetate ) under physiological conditions, influencing their roles in prodrug design.

Key Observations :

- BOC Introduction : The target compound’s BOC group is likely introduced via BOC-anhydride under mild conditions, similar to BOC-Tyr-OMe . This contrasts with methoxycarbonyl groups, which require more reactive reagents like methyl chloroformate .

- Sulfonylation Efficiency: Methylsulfonyl chloride achieves near-quantitative sulfonylation of hydroxyl groups in homoserine, comparable to tosyl or mesyl groups in other amino acid derivatives.

Table 3: Stability and Handling Considerations

Key Observations :

- The BOC group’s acid sensitivity is consistent across derivatives, but the methyl ester’s base sensitivity differentiates it from tert-butyl esters, which require stronger acids for cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.